Sodium Stibogluconate,(S)

Description

Historical Context of Research on Sodium Stibogluconate (B12781985)

The study of sodium stibogluconate is rooted in the long history of antimonial compounds in medicine, which dates back to ancient times when they were used for cosmetic and medicinal purposes. nih.govrsc.org

Antimony compounds have been known for centuries, with minerals like stibnite (B1171622) being used by ancient Egyptians for cosmetics. nih.govrsc.org The medicinal use of antimony became more prominent in the 16th and 17th centuries. rsc.orgchemicalbook.com The first scientific studies of antimony and its compounds were published in the early 18th century. nih.gov

The specific investigation into pentavalent antimonials as a therapeutic class began in the early 20th century. The development of these less toxic compounds was a significant advancement over the more toxic trivalent antimonials like tartar emetic. nih.govmdpi.com Urea stibamine, an early pentavalent antimonial, was developed in 1920. nih.govscielo.br Sodium stibogluconate itself was first studied around 1937 and came into medical use in the 1940s. wikipedia.orgnih.gov Its chemotherapeutic index was notably established during the Second World War to meet the urgent need for a treatment for Allied troops. wikipedia.org This early research solidified its utility, primarily as an effective agent against the parasitic disease leishmaniasis. wikipedia.orgpatsnap.com

The research paradigm for antimonial compounds has evolved considerably since their introduction. Initially, research focused on establishing efficacy. The discovery of antimony (III) potassium tartrate's effectiveness for leishmaniasis at the beginning of the 20th century was a pioneering step, though its use was hampered by severe side effects. mdpi.com This led to the development of less toxic pentavalent antimony (Sb(V)) complexes, such as sodium stibogluconate and meglumine (B1676163) antimoniate, in the 1940s. nih.govmdpi.com

For many years, these pentavalent antimonials were the primary treatment for leishmaniasis, but the molecular and cellular mechanisms of their action remained poorly defined. nih.gov A significant shift in the research paradigm occurred with the hypothesis that pentavalent antimonials are prodrugs. It is now generally accepted that Sb(V) requires biological reduction to the more toxic trivalent form, Sb(III), to exert its antileishmanial activity. mdpi.comniscpr.res.inaai.org However, the precise site and mechanism of this reduction remain subjects of ongoing research. niscpr.res.in

Furthermore, the emergence of widespread clinical resistance has driven a new wave of investigation. nih.govdrugbank.com Research now intensively focuses on the molecular mechanisms of resistance, which may involve diminished reduction of Sb(V) to Sb(III) or effects on thiol metabolism within the parasite. niscpr.res.in Modern analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are being used to characterize the complex composition of sodium stibogluconate solutions, revealing that they are mixtures of polymeric Sb(V)-glyconate complexes that degrade upon dilution. acs.org

The Role of Sodium Stibogluconate in Parasitological and Biomedical Research

Sodium stibogluconate's primary role in research has been as a cornerstone of leishmaniasis chemotherapy, though its unique biochemical properties have prompted investigations into other areas. patsnap.comdrugbank.com

Sodium stibogluconate has been the first-line drug for treating leishmaniasis for many decades. researchgate.net Foundational research into its mechanism of action, while not completely understood, points to several key effects on the Leishmania parasite. wikipedia.orgpatsnap.com It is believed to act as a prodrug, being converted to the active trivalent antimony form [Sb(III)] within the host's cells. aai.org

The primary proposed mechanisms involve the disruption of the parasite's bioenergetics and macromolecular synthesis. wikipedia.orgdrugbank.com Research has shown that sodium stibogluconate inhibits key enzymes in the parasite's metabolic pathways. patsnap.com Studies have demonstrated a significant reduction in the parasite's levels of ATP and GTP, which is thought to be secondary to the inhibition of the citric acid cycle and glycolysis. wikipedia.org Another key target is DNA topoisomerase I, an enzyme essential for DNA replication and transcription; its inhibition by sodium stibogluconate disrupts these vital cellular processes. drugbank.com The drug is also known to interfere with the parasite's thiol metabolism, specifically affecting trypanothione (B104310), which is crucial for the parasite's antioxidant defense. patsnap.comniscpr.res.in This interference leads to increased oxidative stress within the parasite. patsnap.com

| Proposed Mechanism | Target Pathway/Enzyme | Effect on Parasite | Reference |

|---|---|---|---|

| Inhibition of Bioenergetics | Glycolysis and Citric Acid Cycle | Reduction in available ATP and GTP | wikipedia.org |

| Inhibition of DNA Replication and Transcription | DNA Topoisomerase I | Inhibition of macromolecular synthesis | drugbank.com |

| Disruption of Antioxidant Defense | Trypanothione Reductase / Thiol Metabolism | Increased oxidative stress and accumulation of toxic substances | patsnap.comniscpr.res.in |

| Induction of Apoptosis | Cellular Signaling Pathways | DNA fragmentation and programmed cell death | niscpr.res.in |

Beyond its use in parasitology, the biochemical properties of sodium stibogluconate have led to its investigation in other research fields, most notably in oncology. cancer.govnumberanalytics.com It is being studied for the treatment of certain solid tumors, lymphomas, and myeloma. cancer.govclinicaltrials.gov The basis for this application lies in its ability to act as a protein tyrosine phosphatase (PTPase) inhibitor. aai.orgnih.gov

PTPases, such as SHP-1 and SHP-2, are enzymes that negatively regulate signaling pathways, including those initiated by interferons (IFNs), which can have anti-tumor effects. nih.gov Research has shown that sodium stibogluconate can inactivate SHP-1 and SHP-2, thereby enhancing the anti-cancer activity of cytokines like IFN-alpha. nih.govnih.gov This synergistic effect has been demonstrated in preclinical studies, where the combination of sodium stibogluconate and IFN-alpha overcame resistance in various human cancer cell lines and eradicated melanoma tumors in mouse models. nih.gov Clinical trials have been conducted to assess the combination of sodium stibogluconate and interferon alfa-2b in patients with advanced malignancies. clinicaltrials.govclinicaltrials.gov

In addition to cancer, sodium stibogluconate has been investigated for its immunomodulatory and anti-inflammatory properties. There are historical references to its use in treating type 2 lepra reactions, a complication of leprosy, and recent in-vitro studies have explored its immunosuppressant capabilities. impactfactor.org

| Research Area | Proposed Mechanism of Action | Key Research Findings | Reference |

|---|---|---|---|

| Oncology (Solid Tumors, Lymphoma, Myeloma) | Inhibition of protein tyrosine phosphatases (SHP-1, SHP-2) | Synergizes with IFN-alpha to overcome resistance; enhances IFN-alpha-induced Stat1 phosphorylation. | cancer.govnih.govnih.gov |

| Immunomodulation / Anti-inflammatory | Potentiation of phagocytosis; PTPase inhibition | Studied for potential use in type 2 lepra reactions; augments cytokine responses in hematopoietic cells. | aai.orgimpactfactor.org |

| Neutrophil-mediated Cancer Cell Killing | Inhibition of SHP-1 | In combination with CD47-SIRPα checkpoint blockade, overcomes resistance of B-cell lymphoma cells to neutrophil killing. | ashpublications.org |

Properties

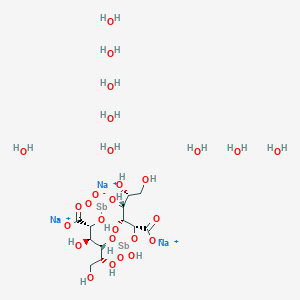

Molecular Formula |

C12H37Na3O27Sb2 |

|---|---|

Molecular Weight |

925.90 g/mol |

IUPAC Name |

trisodium;(4R,5R,6R,10R,11R,12R)-6,12-bis[(1R)-1,2-dihydroxyethyl]-2,5,11-trihydroxy-8-oxido-2,8-dioxo-1,3,7,9-tetraoxa-2λ5,8λ5-distibacyclododecane-4,10-dicarboxylate;nonahydrate |

InChI |

InChI=1S/2C6H10O7.3Na.10H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;10*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;-1;+2;+3/p-3/t2*2-,3-,4-,5-;;;;;;;;;;;;;;;;;;/m11................../s1 |

InChI Key |

VJCZMGLJTJZFEN-ZYPIZMQFSA-K |

Isomeric SMILES |

C([C@H]([C@@H]1[C@H]([C@@H](O[Sb](=O)(O[C@@H]([C@H]([C@@H](O[Sb](=O)(O1)O)C(=O)[O-])O)[C@@H](CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C1C(C(O[Sb](=O)(OC(C(C(O[Sb](=O)(O1)O)C(=O)[O-])O)C(CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Mechanistic Research into Sodium Stibogluconate Action

Elucidation of Molecular and Cellular Mechanisms

The anti-leishmanial activity of Sodium Stibogluconate (B12781985) is multifaceted, primarily revolving around the disruption of the parasite's critical biochemical processes. Research indicates that its efficacy stems from the inhibition of macromolecular synthesis and the direct targeting of key parasitic enzymes.

Investigation of Macromolecular Synthesis Inhibition

Sodium Stibogluconate significantly hampers the synthesis of essential macromolecules in Leishmania parasites, a critical factor in their survival and proliferation. This inhibition is a downstream effect of the disruption of cellular energy supplies.

Studies have demonstrated that exposure of Leishmania amastigotes to Sodium Stibogluconate leads to a substantial decrease in the synthesis of both DNA and RNA. In vitro experiments have shown a reduction of over 50% in the incorporation of radiolabeled precursors into these nucleic acids drugbank.com. This profound inhibition of DNA replication and transcription is a key contributor to the drug's cytotoxic effect on the parasite.

The synthesis of DNA and RNA is an energy-intensive process that relies on a steady supply of purine (B94841) nucleoside triphosphates, namely Adenosine (B11128) Triphosphate (ATP) and Guanosine (B1672433) Triphosphate (GTP). Research has revealed that Sodium Stibogluconate treatment significantly depletes the intracellular pools of ATP and GTP in Leishmania parasites drugbank.comwikipedia.orgnih.govmedicinenet.com. One study on Leishmania mexicana demonstrated a 56-65% reduction in the incorporation of a label into ATP and GTP after a four-hour exposure to the drug wikipedia.orgnih.gov. Concurrently, there was an observed increase of 34-60% in the label's incorporation into purine nucleoside monophosphates (AMP, GMP) and diphosphates (ADP, GDP), indicating a disruption in the phosphorylation process that converts these precursors into their triphosphate forms wikipedia.orgnih.gov. This reduction in available high-energy phosphate compounds is believed to be a primary driver behind the observed inhibition of macromolecular synthesis drugbank.comwikipedia.orgnih.gov.

| Parameter | Effect of Sodium Stibogluconate | Source(s) |

| DNA Synthesis | >50% decrease | drugbank.com |

| RNA Synthesis | >50% decrease | drugbank.com |

| ATP Levels | 56-65% decrease | wikipedia.orgnih.gov |

| GTP Levels | 56-65% decrease | wikipedia.orgnih.gov |

| AMP/GMP/ADP/GDP Levels | 34-60% increase | wikipedia.orgnih.gov |

Enzymatic Target Identification Research

The disruptive effects of Sodium Stibogluconate on parasite metabolism and macromolecular synthesis are rooted in its interaction with specific parasitic enzymes.

A significant breakthrough in understanding the mechanism of Sodium Stibogluconate was the identification of its direct inhibitory effect on DNA topoisomerase I in Leishmania drugbank.com. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By directly inhibiting this topoisomerase, Sodium Stibogluconate effectively halts these vital cellular processes, leading to parasite death drugbank.com.

The reduction in ATP and GTP levels is largely attributed to the interference of Sodium Stibogluconate with key metabolic pathways. It is thought that the pentavalent antimony (Sb(V)) in Sodium Stibogluconate is reduced to the more toxic trivalent form (Sb(III)) within the parasite. This active form is believed to inhibit crucial enzymes in both glycolysis and fatty acid β-oxidation medicinenet.com. Specifically, research has shown that Sodium Stibogluconate inhibits glucose catabolism through the glycolytic pathway. Interestingly, it does not appear to significantly affect glucose metabolism via the hexose monophosphate shunt or the citric acid cycle. The inhibition of glycolysis and fatty acid oxidation provides a direct explanation for the observed decrease in ATP production.

Furthermore, Sodium Stibogluconate is thought to impair the parasite's antioxidant defense system by targeting enzymes such as trypanothione (B104310) reductase. This enzyme is vital for protecting the parasite from oxidative stress.

| Metabolic Pathway | Effect of Sodium Stibogluconate | Key Enzymes (Putative) | Source(s) |

| Glycolysis | Inhibition | Glycolytic enzymes | |

| Fatty Acid β-oxidation | Inhibition | Enzymes of β-oxidation | medicinenet.com |

| DNA Replication/Transcription | Inhibition | DNA Topoisomerase I | drugbank.com |

| Antioxidant Defense | Impairment | Trypanothione Reductase |

Interference with Key Metabolic Pathway Enzymes

Role in Oxidative Stress Induction and Antioxidant System Modulation

Sodium Stibogluconate exerts a dual effect on the parasite's redox balance: it actively promotes the generation of damaging oxidative molecules while simultaneously crippling the parasite's ability to defend against them. patsnap.com

A significant mechanism of Sodium Stibogluconate's action is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within parasite cells. patsnap.complos.org Studies have shown that the drug potentiates the production of oxidants in host phagocytes. researchgate.netnih.govnih.gov Treatment with Sodium Stibogluconate enhances the "respiratory burst" in macrophages, a process that generates large amounts of superoxide anions and other ROS to kill invading pathogens. nih.gov Research on Leishmania donovani-infected macrophages has revealed that the drug activates specific intracellular signaling pathways, such as ERK-1/ERK-2 and p38 MAPK, which directly lead to an increase in the production of ROS and nitric oxide (NO), respectively. nih.gov This surge in oxidative species creates a toxic intracellular environment that damages parasite lipids, proteins, and nucleic acids, contributing to its death. patsnap.com

Table 2: Potentiation of ROS Production by Sodium Stibogluconate (SSG) in L. infantum-Infected Mice

| Treatment Group | Chemiluminescence (CL) Enhancement |

|---|---|

| Infected mice treated with SSG (50 to 400 mg/kg) | 47% to 96% increase in zymosan and PMA-induced blood CL researchgate.netnih.govnih.gov |

| Uninfected mice treated with SSG | Potentiation effect also occurred researchgate.netnih.govnih.gov |

| Normal human blood treated in vitro with SSG (1 to 100 µg/ml) | 29% to 54% priming of CL response to PMA researchgate.netnih.govnih.gov |

Chemiluminescence (CL) is a measure of ROS formation. PMA (phorbol myristate acetate) and zymosan are stimulants of ROS production.

While inducing oxidative stress, Sodium Stibogluconate also systematically dismantles the parasite's antioxidant defenses. patsnap.com The primary defense mechanism in Leishmania is the trypanothione system. As previously noted, the drug's active form, Sb(III), inhibits trypanothione reductase. patsnap.commdpi.com This inhibition prevents the recycling of trypanothione, leaving the parasite vulnerable to the ROS it encounters, including those generated by the drug's own action. patsnap.com The function of other antioxidant enzymes, such as superoxide dismutase, is also believed to be impaired. patsnap.com This compromised ability to counteract oxidative stress potentiates the toxic effects of ROS, leading to extensive cellular damage and parasite death. patsnap.com

Research on Host-Parasite Immunomodulatory Effects

The efficacy of Sodium Stibogluconate is not solely dependent on its direct leishmanicidal activity; it also relies on the modulation of the host's immune response. patsnap.comnih.gov A functional immune system is considered necessary for the drug to achieve a successful cure. nih.gov The compound enhances the microbicidal activity of macrophages, the primary host cells for Leishmania. patsnap.com It stimulates macrophages to increase their production of ROS and key pro-inflammatory cytokines that help clear the infection. patsnap.com

Furthermore, research indicates that Sodium Stibogluconate can shift the host's immune response towards a more effective Th1 profile. It has been shown to suppress the production of disease-promoting, immunosuppressive cytokines like Interleukin-10 (IL-10). plos.orgtandfonline.com By downregulating these cytokines and promoting the release of others like tumor necrosis factor-alpha (TNF-α), the drug helps to establish a robust cellular immune response capable of controlling and eliminating the parasites. nih.govtandfonline.com

Stimulation of Cytokine Production and Immune Cell Activation

The immunomodulatory effects of Sodium Stibogluconate extend to the stimulation of cytokine production, which plays a pivotal role in orchestrating the immune response. patsnap.com The compound has been shown to enhance the production of various cytokines, which are signaling proteins that regulate the activity of other immune cells. patsnap.com This leads to a more robust and effective immune response against pathogens.

Studies have indicated that the inhibition of protein tyrosine phosphatases by Sodium Stibogluconate is a key factor in its ability to augment cytokine responses. nih.govoup.com By inhibiting these negative regulators of cytokine signaling, Sodium Stibogluconate can prolong and amplify the signals initiated by cytokines, leading to enhanced immune cell activation and function. nih.gov

Investigation of Intracellular Signaling Pathway Disruption

Sodium Stibogluconate's mechanism of action involves the disruption of critical intracellular signaling pathways within host immune cells. Research has shown that the compound can induce the activation of signaling molecules such as extracellular signal-regulated kinases (ERK-1 and ERK-2) and p38 mitogen-activated protein kinase (MAPK). nih.gov

The activation of the ERK-1/2 pathway has been linked to an early increase in the production of ROS. nih.gov In contrast, the activation of the p38 MAPK pathway leads to a later wave of nitric oxide (NO) production, another potent microbicidal molecule. nih.gov This dual wave of ROS and NO generation, triggered by the modulation of these signaling pathways, contributes significantly to the clearance of intracellular pathogens. The underlying mechanism for this signaling activation is believed to be the inhibition of protein tyrosine phosphatases like SHP1, which normally act to downregulate these pathways. nih.gov

Research into Protein Tyrosine Phosphatase (PTPase) Inhibition

A significant body of research has focused on the ability of Sodium Stibogluconate to inhibit a class of enzymes known as protein tyrosine phosphatases (PTPases). These enzymes play a crucial role in regulating cellular signaling by removing phosphate groups from tyrosine residues on proteins, effectively acting as "off" switches for many signaling pathways.

In Vitro and In Vivo Characterization of PTPase Inhibitory Activity (e.g., SHP-1, SHP-2, PTP1B)

In vitro assays have consistently demonstrated that Sodium Stibogluconate is a potent inhibitor of several key PTPases, including Src homology region 2 domain-containing phosphatase 1 (SHP-1), SHP-2, and Protein Tyrosine Phosphatase 1B (PTP1B). nih.govoup.comselleckchem.com

Notably, the inhibitory effect of Sodium Stibogluconate shows a degree of selectivity. For instance, it has been found to inhibit 99% of SHP-1 activity at a concentration of 10 μg/ml. nih.govoup.comselleckchem.com In contrast, achieving a similar level of inhibition for SHP-2 and PTP1B required a higher concentration of 100 μg/ml. nih.govoup.comselleckchem.com This differential sensitivity suggests that SHP-1 may be a primary target of the drug at therapeutic concentrations. nih.govoup.com Further studies have indicated that Sodium Stibogluconate directly targets the catalytic domain of SHP-1 and forms a stable complex with the enzyme. oup.com

| PTPase Target | Concentration for ~99% Inhibition |

| SHP-1 | 10 µg/ml |

| SHP-2 | 100 µg/ml |

| PTP1B | 100 µg/ml |

Augmentation of Tyrosine Phosphorylation of Cellular Proteins

A direct consequence of PTPase inhibition by Sodium Stibogluconate is the augmentation of tyrosine phosphorylation of various cellular proteins. nih.govnih.gov By inhibiting the enzymes that dephosphorylate tyrosine residues, the compound effectively prolongs the phosphorylated and active state of many signaling proteins. nih.gov

This increased tyrosine phosphorylation has been observed in multiple cell types, including hematopoietic cell lines. nih.govnih.gov For example, treatment of Baf3 cells with Sodium Stibogluconate led to a rapid induction of tyrosine phosphorylation of cellular proteins. nih.govoup.com This enhanced phosphorylation is a key mechanism underlying the compound's ability to boost cellular responses to various stimuli.

Research on Augmentation of Cytokine Responses in Hemopoietic Cell Lines

The inhibition of PTPases and the subsequent increase in protein tyrosine phosphorylation by Sodium Stibogluconate have been shown to significantly augment cytokine responses in hematopoietic cell lines. nih.govoup.com Cytokine signaling is heavily reliant on the phosphorylation of downstream signaling molecules, and PTPases act as critical negative regulators of these pathways.

In one study, Sodium Stibogluconate was found to enhance the IL-3-induced tyrosine phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) in Baf3 cells. oup.com This led to an augmentation of IL-3-induced cell proliferation. oup.com Furthermore, the compound was shown to potentiate the effects of other cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interferon-alpha (IFN-α), in the TF-1 cell line. oup.com These findings highlight the broad impact of Sodium Stibogluconate on cytokine signaling in hematopoietic cells, providing a crucial insight into its immunomodulatory properties. nih.gov

Research into Mechanisms of Sodium Stibogluconate Resistance

Genetic and Biochemical Basis of Resistance

The foundation of sodium stibogluconate (B12781985) resistance in Leishmania lies in a series of cellular modifications that collectively reduce the efficacy of the drug. These adaptations include diminished intracellular drug concentration, inefficient conversion of the prodrug to its active form, and enhanced detoxification of the active trivalent antimony.

A primary strategy employed by resistant parasites is to limit the intracellular concentration of the active drug, thereby preventing it from reaching its therapeutic targets. This is achieved by either reducing the uptake of the drug or by actively pumping it out of the cell. Resistance to SSG in Leishmania has been associated with a decrease in intracellular drug accumulation, which can result from either reduced influx or increased efflux from the parasite or the host macrophage. nih.gov

Investigations have revealed that the uptake of the active form of the drug, trivalent antimony (SbIII), is a critical step that can be impaired in resistant parasites. One key protein implicated in this process is aquaglycoporin 1 (AQP1). Research has shown that a decreased expression of AQP1 leads to reduced uptake of SbIII into the Leishmania cell, conferring a resistance phenotype. researchgate.netasm.org Overexpression of AQP1, conversely, renders the parasites hypersensitive to SbIII. asm.org This highlights the crucial role of drug influx channels in determining parasite susceptibility.

Increased drug efflux is a well-documented mechanism of resistance, primarily mediated by ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as pumps, actively expelling xenobiotics, including antimonial compounds, from the cell.

Several members of the ABC transporter family have been implicated in sodium stibogluconate resistance:

P-glycoprotein A (PGPA) / Multidrug-Resistant Protein A (MRPA): This ABC transporter is involved in resistance to antimonials and arsenite. nih.govfrontiersin.org It is believed to transport metal-thiol conjugates out of the parasite.

Multidrug resistance-associated protein 1 (MRP1) and permeability glycoprotein (B1211001) (P-gp): Studies have shown that infection with antimony-resistant Leishmania donovani can induce the upregulation of MRP1 (also known as ABCC3) and P-gp in the host macrophage. nih.govnih.gov This leads to a failure to accumulate intracellular antimony, allowing the parasite to replicate. nih.gov

Other ABC Transporters: Research has identified links between non-response to antimonials and the expression of various other ABC transporter genes, including ABCC7, ABCG2, ABCB4, and ABCI4 in different Leishmania species. nih.gov

| ABC Transporter | Known or Proposed Role in Resistance | Reference |

|---|---|---|

| MRPA (PGPA) | Efflux of metal-thiol conjugates; involved in resistance to antimony and arsenite. | nih.govfrontiersin.org |

| MRP1 (ABCC3) | Upregulated in host cells upon infection with resistant parasites, leading to drug efflux. | nih.govnih.gov |

| P-glycoprotein (P-gp) | Upregulated in host cells, contributing to the non-accumulation of intracellular antimony. | nih.gov |

| ABCG2 | Linked to non-response to glucantime (B87149) (another antimonial). | nih.gov |

| ABCI4 | Located in mitochondria and plasma membrane; involved in heavy metal transport. | nih.gov |

Sodium stibogluconate is a prodrug containing pentavalent antimony (SbV), which must be reduced to the more toxic trivalent state (SbIII) to exert its leishmanicidal effect. strath.ac.uk The inefficiency of this conversion is a significant mechanism of resistance. researchgate.net This reduction can be inhibited in resistant cells, occurring either extracellularly or intracellularly through the inactivation or inhibition of specific enzymes. researchgate.net Furthermore, resistant L. donovani strains can promote an oxidative environment within the host macrophage, which further inhibits the reduction of SbV to SbIII. strath.ac.uknih.gov

Once SbIII is formed, resistant parasites can employ detoxification pathways to neutralize and eliminate it. A primary mechanism involves the conjugation of SbIII with intracellular thiols, such as glutathione (B108866) (GSH) and trypanothione (B104310). researchgate.net These metal-thiol conjugates are then sequestered or actively pumped out of the cell, often via ABC transporters like MRPA. researchgate.net This process effectively reduces the concentration of the active, toxic form of the drug within the parasite.

Thiol metabolism plays a central role in mediating resistance to sodium stibogluconate. nih.gov Thiols are crucial for maintaining the cell's redox balance and for detoxifying heavy metals. researchgate.net Elevated levels of intracellular thiols, particularly glutathione (GSH) and trypanothione, are a hallmark of antimony resistance in Leishmania. nih.govresearchgate.net

The enzyme gamma-glutamylcysteine (B196262) synthetase (γ-GCS) is the rate-limiting enzyme in the synthesis of GSH. researchgate.net Research has shown that resistance to SSG is related to quantitative differences in the expression of γ-GCS rather than to polymorphisms in the gene itself. strath.ac.uknih.govasm.org Resistant L. donovani strains often exhibit higher levels of γ-GCS expression, leading to increased GSH levels. strath.ac.uk This elevation in thiols contributes to resistance by:

Increased Drug Efflux: Facilitating the formation of Sb-thiol conjugates that are then expelled from the cell. strath.ac.uk

Detoxification: Directly quenching the toxic SbIII. researchgate.net

Protection against Oxidative Stress: Higher GSH levels provide increased protection against the oxidative stress induced by the drug. strath.ac.uk

| Molecule/Enzyme | Function in Resistance | Reference |

|---|---|---|

| Glutathione (GSH) | Conjugates with SbIII for detoxification and efflux; protects against oxidative stress. | strath.ac.uknih.gov |

| Trypanothione | A parasite-specific thiol that can conjugate with antimony for detoxification. | researchgate.net |

| γ-glutamylcysteine synthetase (γ-GCS) | Rate-limiting enzyme for GSH synthesis; its increased expression leads to higher GSH levels and resistance. | strath.ac.uknih.govasm.org |

Genomic and Transcriptomic Alterations Associated with Resistance

Genomic and transcriptomic analyses have revealed that resistance to sodium stibogluconate is often linked to specific genetic and gene expression changes in the Leishmania parasite. These alterations can affect drug uptake, detoxification, and the parasite's ability to survive within the host macrophage.

A primary mechanism of resistance involves the modulation of gene expression, particularly the downregulation of the aquaglyceroporin 1 (AQP1) gene. oup.com Pentavalent antimonials like sodium stibogluconate are considered prodrugs that are reduced to the more toxic trivalent form, Sb(III), which is then taken up by the parasite. oup.comasm.org The AQP1 protein functions as a channel for the uptake of this toxic Sb(III). itg.benih.gov

Several studies have demonstrated a strong correlation between decreased AQP1 expression and antimony resistance. researchgate.net In resistant Leishmania strains, both from clinical isolates and those selected in the laboratory, the levels of AQP1 RNA are significantly downregulated. itg.beresearchgate.net This reduction in AQP1 leads to decreased intracellular accumulation of Sb(III), allowing the parasite to evade the drug's cytotoxic effects. itg.beresearchgate.net For instance, a comparative transcriptomic study of natural Sb(V)-resistant and -sensitive Leishmania donovani isolates showed that AQP1 was six- to seven-fold less expressed in resistant strains. itg.be

Mutations within the AQP1 gene have also been identified as a definitive marker of clinical resistance. nih.gov Genome sequencing of resistant clinical isolates has revealed homozygous insertions of nucleotides in the AQP1 gene, which disrupt the reading frame and likely produce a non-functional, truncated protein. nih.gov Using CRISPR-Cas9 gene editing to introduce these mutations into sensitive parasites conferred resistance, while correcting the mutation in resistant isolates restored sensitivity, proving the direct role of AQP1 in antimony resistance. nih.gov

| Gene | Function in Leishmania | Alteration in Resistant Strains | Consequence of Alteration |

| Aquaglyceroporin 1 (AQP1) | Transporter for trivalent antimony (SbIII) | Downregulation of gene expression; Gene mutations (e.g., nucleotide insertions) | Decreased uptake of toxic SbIII, leading to drug resistance. itg.benih.govresearchgate.net |

| Gamma-glutamylcysteine synthetase (GCS) | Enzyme in thiol biosynthesis pathway | Lower expression in some resistant strains | Changed thiol metabolism, possibly inhibiting the activation of Sb(V). itg.be |

| Ornithine decarboxylase (ODC) | Enzyme in trypanothione biosynthesis | Lower expression in some resistant strains | Changed thiol metabolism. itg.be |

| MRPA (ABC Transporter) | Sequesters antimony-thiol conjugates | Gene amplification | Increased sequestration and detoxification of the drug. oup.com |

Another significant genomic alteration associated with sodium stibogluconate resistance is the amplification of specific genes through the formation of extrachromosomal DNA, or episomes. This mechanism allows the parasite to rapidly increase the copy number of genes that provide a survival advantage in the presence of the drug.

A key example is the amplification of the MRPA gene, an ATP-binding cassette (ABC) transporter. oup.com The MRPA protein is involved in the transport and sequestration of antimony-thiol conjugates into an intracellular organelle, effectively detoxifying the drug. oup.com In antimony-resistant Leishmania infantum, the MRPA gene, along with three other linked genes, was found to be overexpressed. This overexpression was due to the generation of an extrachromosomal circular amplicon containing this gene locus, which is flanked by repeated sequences that facilitate its excision and replication. oup.com The presence of these episomes leads to a higher concentration of the MRPA protein, enhancing the parasite's ability to pump the drug away from its target sites.

Evolution and Spread of Resistance in Laboratory and Field Isolates

Resistance to sodium stibogluconate has been observed and documented in both laboratory-generated strains and, more critically, in clinical isolates from patients in endemic regions. oup.comnih.gov The development of resistance is a stable genetic trait, as laboratory-selected resistant cell lines maintain their resistance even after being cultured for extended periods without the drug. nih.gov

In the field, the efficacy of pentavalent antimonials has been severely compromised in various regions, most notably on the Indian subcontinent, where widespread resistance in L. donovani has led to the discontinuation of its use as a first-line therapy. nih.govnih.govnih.gov The spread of resistance is a major public health challenge, threatening control efforts for leishmaniasis. nih.gov Interestingly, the mechanisms of resistance observed in laboratory-induced mutants, such as AQP1 downregulation and MRPA amplification, are also found in clinical field isolates, indicating a common evolutionary response to drug pressure. oup.comnih.gov

Studies comparing susceptible and resistant field isolates have shown that resistant strains can exhibit increased virulence and a greater tolerance to the host's macrophage-mediated killing mechanisms. nih.govcornell.edu This suggests that exposure to sodium stibogluconate may inadvertently select for more robust and virulent parasite strains. nih.gov The geographic variation in resistance is significant; while resistance is high in South Asia, sodium stibogluconate remains a primary treatment in East Africa, often in combination with other drugs like paromomycin (B158545). nih.gov

| Isolate Type | Origin | Key Resistance Mechanisms Observed | Reference |

| Laboratory-selected | In vitro drug pressure | Downregulation of AQP1; Amplification of MRPA gene via episomes. | oup.comnih.gov |

| Field/Clinical | Patients in endemic areas (e.g., India, Nepal, Sudan) | AQP1 gene mutations (insertions); Downregulation of AQP1. | itg.benih.govnih.gov |

Computational Modeling of Sodium Stibogluconate Resistance Proteins (SSGRP)

The precise protein targets and mechanisms of sodium stibogluconate action and resistance are not fully elucidated, and the specific proteins responsible for resistance are often referred to generically as Sodium Stibogluconate Resistance Proteins (SSGRP). researchgate.net As the X-ray crystallographic or NMR structures for many of these proteins in Leishmania are not yet determined, computational modeling has become a valuable tool for research. researchgate.net

Bioinformatics approaches are used to predict the primary, secondary, and tertiary structures of putative resistance proteins based on their gene sequences. researchgate.net These models allow researchers to identify potential active sites and understand how the proteins might interact with the drug or its metabolites. For example, homology modeling can be used to build a 3D structure of an SSGRP based on the known structure of a similar protein. researchgate.net

Once a model is generated, molecular docking simulations can be performed. These simulations predict how potential inhibitor molecules (ligands) might bind to the active site of the SSGRP. researchgate.net Researchers have used this approach to screen for compounds that could potentially inhibit these resistance proteins. For example, studies have identified that ligands like indoglycerol phosphates and derivatives of malathion (B1675926) show potential for binding to the active site of a modeled SSGRP. researchgate.net The hypothesis is that if such an inhibitor is co-administered with sodium stibogluconate, it could block the resistance mechanism and restore the drug's efficacy. researchgate.net This de-novo drug design approach represents a promising avenue for overcoming drug resistance in Leishmania. researchgate.net

Academic Methodologies and Models in Sodium Stibogluconate Research

In Vitro Research Models

In vitro models are fundamental for dissecting the direct effects of sodium stibogluconate (B12781985) on the parasite and host cells at a molecular and cellular level. These systems offer a controlled environment to study specific biological processes without the complexities of a whole organism.

Parasite Culture Systems (e.g., Amastigotes, Promastigotes)

The dimorphic life cycle of the Leishmania parasite is central to in vitro research on sodium stibogluconate. The two primary forms cultured are promastigotes, the motile, flagellated form found in the sandfly vector, and amastigotes, the non-motile, intracellular form that resides within host macrophages. nih.gov

Promastigote Cultures: Promastigotes are generally easier to cultivate in axenic (cell-free) liquid media. They are often used for initial drug screening and to study the basic biology of the parasite. However, this form is not the one targeted by the drug within the mammalian host.

Amastigote Cultures: Axenically cultured amastigotes and, more relevantly, amastigotes within infected host cells are the gold standard for in vitro efficacy testing of anti-leishmanial drugs like sodium stibogluconate. nih.gov The intramacrophage amastigote drug assay is considered a highly appropriate model for predicting in vivo drug activity. nih.gov Studies have demonstrated the effectiveness of sodium stibogluconate against intramacrophage amastigotes of various Leishmania species, including L. donovani and L. tropica. nih.govnih.gov

Cell-Based Assays (e.g., Macrophage Infection Models, Myeloid Leukemia Cell Lines)

Cell-based assays are crucial for understanding the interaction between sodium stibogluconate, the parasite, and the host's immune cells.

Macrophage Infection Models: These are the most common cell-based assays. Primary macrophages or macrophage-like cell lines (e.g., RAW 264.7) are infected with Leishmania promastigotes, which then transform into amastigotes within the host cell. The efficacy of sodium stibogluconate is then assessed by quantifying the reduction in the number of infected macrophages or the number of amastigotes per macrophage. nih.govnih.gov Research has shown that sodium stibogluconate resistance in L. donovani is associated with a greater resistance to being killed by activated macrophages. nih.gov

Myeloid Leukemia Cell Lines: While less common for primary anti-leishmanial screening, cell lines such as the human acute myeloid leukemia cell line TF-1 have been used to study the broader cellular effects of sodium stibogluconate. For instance, research has shown that the drug can augment cytokine responses in hemopoietic cell lines, providing insights into its potential immunomodulatory effects. nih.gov

Biochemical and Enzymatic Assays (e.g., PTPase Assays, ATP/GTP Synthesis Monitoring)

To elucidate the mechanism of action of sodium stibogluconate, researchers employ various biochemical and enzymatic assays.

PTPase Assays: A significant discovery was that sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases (PTPases), such as SHP-1, SHP-2, and PTP1B. nih.govselleckchem.com In vitro PTPase assays demonstrated that a therapeutic concentration of the drug (10 µg/ml) could inhibit 99% of SHP-1 activity. nih.govselleckchem.com This inhibition is thought to be a key part of its pharmacological effects. nih.gov

ATP/GTP Synthesis Monitoring: The mechanism of sodium stibogluconate is also linked to the disruption of the parasite's energy metabolism. wikipedia.orgdrugbank.com It is believed to inhibit macromolecular synthesis by reducing the availability of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). wikipedia.orgdrugbank.com Studies on Leishmania mexicana have shown that exposure to the drug leads to a significant reduction in the incorporation of labels into ATP and GTP. wikipedia.org

The table below summarizes the inhibitory effects of Sodium Stibogluconate on various Protein Tyrosine Phosphatases (PTPases).

| PTPase Target | Concentration for Inhibition | Level of Inhibition |

| SHP-1 | 10 µg/ml | 99% |

| SHP-2 | 100 µg/ml | Similar to SHP-1 |

| PTP1B | 100 µg/ml | Similar to SHP-1 |

This data is based on in vitro enzymatic assays. nih.govselleckchem.com

Drug Resistance Testing Methodologies (e.g., Hemocytometry, XTT Methods)

The emergence of clinical resistance to sodium stibogluconate has necessitated the development of reliable in vitro methods for testing drug susceptibility. nih.govplos.org These methodologies are critical for monitoring resistance in clinical isolates and for research into the mechanisms of resistance. While specific mentions of hemocytometry and XTT methods in the provided search results are limited, the general approach involves exposing cultured parasites (both promastigotes and amastigotes) to varying concentrations of the drug and determining the concentration that inhibits parasite growth by 50% (IC50). This is often done by direct counting of parasites (e.g., using a hemocytometer) or by using colorimetric assays that measure metabolic activity, such as the XTT assay.

In Vivo Research Models

Murine Models of Leishmaniasis (e.g., BALB/c mice for L. donovani, L. infantum, L. tropica)

The BALB/c mouse is the most widely used in vivo model for studying visceral and cutaneous leishmaniasis and for testing the efficacy of drugs like sodium stibogluconate. nih.govnih.govtandfonline.com These mice are susceptible to infection with various Leishmania species relevant to human disease.

Infection and Treatment: BALB/c mice are typically infected intravenously with stationary-phase promastigotes of species such as L. donovani, L. infantum, or L. tropica. nih.govnih.gov After a period to allow the infection to establish, the mice are treated with sodium stibogluconate.

Assessment of Efficacy: The effectiveness of the treatment is determined by quantifying the parasite burden in key organs, such as the liver, spleen, and bone marrow. nih.govtandfonline.com This is usually done by microscopic examination of tissue smears or by culturing tissue homogenates to determine the number of viable parasites.

Research Findings: Studies using BALB/c mice have been instrumental in comparing the efficacy of different formulations of sodium stibogluconate, such as vesicular versus free forms. nih.govtandfonline.com For example, research has shown that non-ionic surfactant vesicle (NIV) formulations of the drug can be more effective than the free drug in reducing parasite burdens in the liver, spleen, and bone marrow. tandfonline.com These models have also been used to investigate the drug's effect on the host immune response, such as the production of reactive oxygen species. nih.gov

The following table presents a summary of research findings from studies using BALB/c mice to evaluate Sodium Stibogluconate (SSG) efficacy against Leishmania donovani.

| Study Focus | Leishmania Species | Key Findings |

| Formulation Efficacy | L. donovani | Non-ionic surfactant vesicle (NIV) suspensions of SSG were more effective against spleen, liver, and bone marrow parasites than the free drug. tandfonline.com |

| Host Immune Response | L. infantum | Treatment of infected mice with SSG enhanced the production of reactive oxygen species (ROS) in whole blood. nih.gov |

| Clinical Isolate Susceptibility | L. donovani | In vivo studies showed interstrain variability in the antileishmanial efficacy of a single SSG dose against different clinical isolates. nih.gov |

| Chronic vs. Acute Infection | L. donovani | Free-SSG treatment failed to suppress spleen or bone marrow parasites in a chronic infection model. nih.gov |

Assessment of Parasite Burden in Animal Organs (e.g., Liver, Spleen, Bone Marrow)

The evaluation of Sodium Stibogluconate's efficacy heavily relies on animal models, most commonly mice (e.g., BALB/c strain), to mimic human visceral leishmaniasis. nih.govnih.gov A critical component of these studies is the accurate quantification of the parasite load in key target organs, which provides a direct measure of the drug's therapeutic effect.

Methodologies for this assessment typically involve the microscopic enumeration of amastigotes in tissue smears or impressions taken from the liver, spleen, and bone marrow of infected animals post-treatment. nih.govnih.gov Another established method is the limiting dilution assay, which involves culturing serial dilutions of homogenized tissue to determine the number of viable parasites. nih.gov

Research findings from these models have been pivotal in understanding the pharmacodynamics of Sodium Stibogluconate. A significant discovery is the organ-dependent efficacy of the drug. Studies have consistently shown that while Sodium Stibogluconate can achieve a very high reduction in parasite numbers in the liver (often around 99% suppression), it has a markedly lower effect on parasites residing in the spleen and bone marrow. nih.gov This differential efficacy highlights the complexity of treatment and has positioned the BALB/c mouse model as a valuable tool for studying drug delivery strategies aimed at targeting these more resistant tissue sites. nih.gov

| Target Organ | Approximate Parasite Burden Suppression (%) with Free Drug | Key Observation |

|---|---|---|

| Liver | ~99% | High degree of parasite clearance. |

| Spleen | Minimal Effect | Demonstrates resistance of parasites in this organ to therapy. |

| Bone Marrow | Minimal Effect | Represents a deep tissue site where the drug is less effective. |

Advanced Analytical and Computational Techniques

Modern research into Sodium Stibogluconate has moved beyond simple efficacy studies to dissect its fundamental chemical nature and its interaction with biological systems at a molecular level.

Spectrometric and Chromatographic Characterization (e.g., HPLC-ICP-MS, ESI-MS)

The chemical structure of Sodium Stibogluconate is notoriously complex and not fully defined. wikipedia.org Advanced analytical techniques have been crucial in deconstructing its composition. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) and electrospray ionization mass spectrometry (ESI-MS) have demonstrated that the drug is not a single molecular entity. nih.govacs.orgdtu.dk

These analyses have revealed that Sodium Stibogluconate in its original formulation consists of large, polymeric complexes of pentavalent antimony (Sb(V)) and gluconate. nih.govacs.orgacs.org Upon dilution, these polymeric structures degrade into a mixture of non-complexed Sb(V) and several smaller, low molecular mass Sb(V)-gluconate complexes with a variety of stoichiometries. acs.orgdtu.dk This chemical heterogeneity is a critical characteristic of the drug.

| Stoichiometry (Sb:Gluconate) |

|---|

| 1:1 |

| 1:2 |

| 1:3 |

| 2:2 |

| 2:3 |

| 2:4 |

| 3:3 |

| 3:4 |

Computational Chemistry and Density Functional Theory for Structure Elucidation

To complement analytical data, computational chemistry and Density Functional Theory (DFT) have been applied to elucidate the three-dimensional structures of the Sb-gluconate complexes. nih.govacs.org These theoretical models help predict the most energetically favorable conformations of the molecules in solution.

DFT studies focusing on the 1:1 Sb-gluconate complex have provided significant structural insights. acs.orgdtu.dk Key findings from these computational models include:

A strong preference for a 6-coordination state for the central antimony atom over a 5-coordination state. nih.govacs.org

The common adoption of conformations where the antimony atom is bound to three deprotonated hydroxyl groups from the gluconate molecule (tris-coordination). nih.govacs.org

These models are essential for understanding how the drug might interact with biological targets.

Molecular Biology Techniques (e.g., Real-time PCR for Genotyping)

Molecular biology techniques are indispensable in Sodium Stibogluconate research, particularly for diagnostics, monitoring treatment efficacy, and investigating resistance mechanisms. Real-time quantitative polymerase chain reaction (qPCR) is a highly sensitive and specific method used to detect and quantify Leishmania parasite DNA in various clinical samples. nih.govnih.gov

The technique can be designed to target different genetic loci, such as the highly repeated kinetoplast DNA (kDNA) minicircles or ribosomal RNA (rRNA) genes, allowing for the detection of very low parasite loads. nih.govnih.gov This is critical for confirming infection and assessing the reduction in parasite burden following treatment. nih.gov Beyond simple quantification, qPCR and DNA sequencing are also used for genotyping, which is essential for identifying the specific Leishmania species causing the infection, a factor that can influence treatment outcomes. asm.org

Furthermore, molecular techniques are used to explore the genetic basis of drug resistance. For instance, sequencing and expression analysis of genes like the γ-glutamylcysteine synthetase (γ-GCS) have been performed to compare resistant and susceptible parasite strains, revealing that resistance can be linked to quantitative differences in gene expression rather than mutations within the gene itself. nih.govnih.gov

Imaging Techniques (e.g., Confocal Microscopy for Macrophage Uptake)

Visualizing the interaction between a drug and its target cells is crucial for understanding its mechanism of action. Imaging techniques like confocal laser scanning microscopy (CLSM) are used to study the uptake of Sodium Stibogluconate by host macrophages, the primary cells where Leishmania parasites reside. researchgate.netresearchgate.net

To facilitate visualization, the drug is often encapsulated in fluorescently-labeled nanocarriers, such as nano-deformable liposomes (NDLs). researchgate.netnih.gov These studies allow for both qualitative observation and quantitative measurement of drug internalization. Research has shown that carrier-based formulations can significantly enhance the uptake of Sodium Stibogluconate into macrophages compared to the free drug. nih.gov

| Formulation | SSG Uptake (µg / 2 x 10⁴ Macrophages) |

|---|---|

| Plain SSG Solution | 8.73 ± 0.89 |

| SSG in Nano-deformable Liposomes (NDLs) | 81.69 ± 1.73 |

Transcriptomic Profiling (e.g., Single-cell RNA Sequencing)

Transcriptomics provides a powerful lens to view the global changes in gene expression in both the host and the parasite in response to Sodium Stibogluconate. Early studies utilized microarrays to profile gene expression in patients with visceral leishmaniasis before and after treatment. nih.gov These analyses identified hundreds of differentially expressed genes and highlighted the modulation of key immunological pathways. nih.gov

More recently, the advent of single-cell RNA sequencing (scRNA-Seq) has offered unprecedented resolution. fda.gov This technology allows researchers to analyze the transcriptomes of individual cells within a mixed population. In the context of Leishmania infection, scRNA-Seq can be used to identify the specific host cell types that harbor the parasites (e.g., different macrophage subtypes) and to characterize their unique gene expression signatures during infection and in response to drug treatment. fda.govplos.org This approach provides deep insights into the heterogeneous host-parasite interactions that influence drug efficacy.

| Canonical Pathway |

|---|

| Role of nuclear factor of activated T-cell in regulation of immune response |

| B-cell development |

| Fcγ receptor-mediated phagocytosis in macrophages and monocytes |

| OX40 signalling |

Research into Novel Formulations and Combination Therapies for Sodium Stibogluconate

Development and Evaluation of Advanced Drug Delivery Systems

Novel formulations of SSG are being developed to optimize its pharmacokinetic properties and increase its concentration at the site of infection, thereby improving its therapeutic index.

Nonionic surfactant vesicles (NIV) have been explored as a carrier system for SSG to improve its efficacy. ref.ac.uk Research has shown that entrapping SSG in these vesicles (SSG-NIV) significantly enhances its antileishmanial activity compared to the free drug. asm.org In murine models of visceral leishmaniasis, a single dose of SSG-NIV resulted in parasite suppression rates greater than 96% in the liver, spleen, and bone marrow. asm.orgnih.gov This enhanced efficacy is attributed to a favorable modification of SSG's delivery to infected tissues. asm.orgasm.org

Studies comparing SSG-NIV with free SSG in BALB/c mice infected with Leishmania donovani demonstrated that the vesicular formulation was markedly more effective. asm.orgasm.org For instance, while free SSG treatment only suppressed liver parasites, SSG-NIV treatment significantly reduced parasite burdens in the liver, spleen, and bone marrow. nih.govasm.org The high antileishmanial activity of SSG-NIV appears to be a result of improved drug delivery rather than a direct requirement for a fully functional immune response, as the formulation was equally effective in both immunocompetent and SCID mice. asm.org Furthermore, SSG-NIV has shown superior efficacy against clinically derived SSG-resistant strains of L. donovani. asm.orgnih.gov Prophylactic treatment with SSG-NIV also demonstrated a protective, though time-dependent, effect against infection, a result not seen with the free form of the drug. asm.org

Nano-deformable liposomes (NDLs) have been developed as a promising topical delivery system for SSG, particularly for cutaneous leishmaniasis. encyclopedia.pubnih.govnih.gov This approach aims to increase drug availability at the infection site while reducing the systemic toxicity associated with parenteral administration. nih.govnih.gov

Research has focused on formulating and optimizing SSG-loaded NDLs (SSG-NDLs). nih.govnih.gov These were developed using a modified thin-film hydration method and optimized to establish their physicochemical properties. nih.govnih.govresearchgate.net An ex-vivo skin permeation study found that an SSG-NDL gel formulation provided a 10-fold higher skin retention in deeper skin layers compared to a plain drug solution, without the use of classical permeation enhancers. nih.govnih.govresearchgate.net

In vitro studies on the intramacrophage amastigote model of Leishmania tropica revealed that the IC50 value of SSG-NDLs was approximately four times lower than that of the plain SSG solution, indicating a significant increase in anti-leishmanial activity. nih.govnih.gov In vivo results in animal models further confirmed the higher efficacy of the NDL formulation, which effectively healed lesions and reduced the parasite burden. nih.govnih.gov These findings suggest that targeted delivery of SSG can be achieved using topically applied NDLs for the effective treatment of cutaneous leishmaniasis. nih.govjmedicalcasereports.org

Table 1: Physicochemical Properties of Optimized SSG-Loaded Nano-Deformable Liposomes (SSG-NDLs)

| Property | Value | Source(s) |

|---|---|---|

| Vesicle Size | 195.1 nm | nih.gov, nih.gov, researchgate.net |

| Polydispersity Index (PDI) | 0.158 | nih.gov, nih.gov, researchgate.net |

| Zeta Potential | -32.8 mV | nih.gov, nih.gov, researchgate.net |

| Entrapment Efficiency | 35.26% | nih.gov, nih.gov, researchgate.net |

| IC50 (vs. L. tropica) | ~Four-fold lower than plain SSG | nih.gov, nih.gov |

| Skin Retention (ex vivo) | 10-fold higher than plain SSG gel | nih.gov, nih.gov |

Pre-clinical Investigations of Combination Therapies

Combining SSG with other therapeutic agents is a key strategy being investigated to enhance efficacy, reduce treatment duration, and potentially delay the onset of drug resistance.

Pre-clinical studies have evaluated the interaction of SSG with other established antileishmanial drugs.

Miltefosine (B1683995): The combination of miltefosine and SSG has been assessed both in vitro and in vivo. In vitro studies showed some synergy between the two drugs against L. donovani amastigotes. nih.govdndi.org However, in vivo studies in a murine model of visceral leishmaniasis did not find a significant interaction or potentiation of miltefosine's activity when combined with SSG. nih.govdndi.org

Paromomycin (B158545): The combination of SSG and paromomycin has been shown to be effective. nih.gov Studies have reported that the two drugs are synergistic in vitro and additive in mouse models of visceral leishmaniasis. nih.gov Several clinical trials have demonstrated that the combination of paromomycin and SSG is more efficacious than monotherapy with either drug alone. nih.gov In some regions, a combination regimen of SSG and paromomycin is employed to combat the disease. semanticscholar.org

Amphotericin B: While direct combination studies are less detailed, the efficacy of advanced SSG formulations has been compared to amphotericin B formulations. In murine models, SSG-NIV treatment was found to be more effective than AmBisome (a liposomal formulation of amphotericin B) against spleen and bone marrow parasites. nih.gov Liposomal formulations of SSG have also been shown to be effective in curing mice infected with SSG-resistant strains of L. donovani, with efficacy levels significantly higher than free amphotericin B. plos.org

Table 2: Summary of Pre-clinical Combination Studies with Sodium Stibogluconate (B12781985) (SSG)

| Combination Agent | Model | Key Finding | Source(s) |

|---|---|---|---|

| Miltefosine | In vitro (L. donovani) | Synergistic interaction observed. | nih.gov, dndi.org |

| Miltefosine | In vivo (Murine VL) | No significant interaction or potentiation. | nih.gov, dndi.org |

| Paromomycin | In vitro / In vivo (Murine VL) | Synergistic and additive effects reported. | nih.gov |

| Allopurinol (B61711) | In vivo (Human CL) | Synergistic effect, reducing treatment duration. | researchgate.net |

Sodium stibogluconate has been identified as an inhibitor of protein tyrosine phosphatases (PTPases), such as SHP-1 and SHP-2, which are negative regulators of interferon (IFN) signaling. nih.govaai.orgnih.gov This has led to research into its combination with IFN-alpha (IFN-α) for immunomodulation and potential anti-tumor effects.

Pre-clinical studies demonstrated that SSG synergizes with IFN-α to overcome IFN-α resistance in various human cancer cell lines. aai.org The combination of SSG and IFN-α was able to eradicate IFN-α-refractory human melanoma tumors in nude mice with no apparent toxicity. aai.org The mechanism for this synergy involves SSG-mediated inactivation of intracellular SHP-1 and SHP-2, which in turn enhances and augments IFN-α-induced Stat1 tyrosine phosphorylation. aai.orgnih.gov

These promising pre-clinical observations led to Phase I clinical trials in patients with advanced solid tumors. nih.govnih.gov The combination of SSG and IFN-α 2b was found to be well-tolerated and resulted in the augmentation of cellular immune parameters. nih.gov At the maximum tolerated dose, the combination therapy led to a significant decrease in regulatory T cells and an increase in the percentage of natural killer (NK) cells that synthesize perforin. nih.gov These studies confirmed that SSG impacts signaling molecules consistent with PTP inhibition and can be safely combined with IFN-α. nih.gov This research suggests a potential role for SSG as a clinically usable PTP inhibitor in cancer treatment. aai.org

Challenges and Future Directions in Sodium Stibogluconate Research

Addressing Persistent Knowledge Gaps in Mechanism of Action

Despite its long history of use, the precise mechanism of action of sodium stibogluconate (B12781985) remains largely enigmatic. wikipedia.orgpediatriconcall.commims.comdermnetnz.orgdrugbank.com It is widely believed that its pentavalent form (SbV) acts as a prodrug, which is then converted to the more toxic trivalent antimony (SbIII) within the host's macrophages and the Leishmania parasite itself. pediatriconcall.comresearchgate.net The active SbIII is thought to interfere with the parasite's critical metabolic processes.

One of the leading hypotheses suggests that sodium stibogluconate inhibits the parasite's energy metabolism by disrupting glycolysis and the citric acid cycle. wikipedia.orgnih.gov This disruption leads to a significant reduction in the available adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are essential for macromolecular synthesis, including DNA, RNA, and proteins. wikipedia.orgdrugbank.com Studies have shown a marked decrease in the incorporation of labels into purine (B94841) nucleoside triphosphates following exposure to the drug. wikipedia.org

Another proposed mechanism involves the induction of oxidative stress within the parasite. Sodium stibogluconate may promote the formation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis, or programmed cell death. patsnap.com This is potentially compounded by the drug's ability to impair the parasite's antioxidant defense systems, such as the enzyme trypanothione (B104310) reductase. patsnap.com

Furthermore, research indicates that sodium stibogluconate can directly inhibit DNA topoisomerase I in the parasite, an enzyme crucial for DNA replication and transcription. drugbank.com It has also been suggested that the drug may bind to thiol groups in parasitic enzymes, further disrupting their function. dermnetnz.org The complexity of these proposed mechanisms highlights the significant gaps in our understanding of how this drug truly works at a molecular level.

Strategies for Overcoming Resistance in Research Models

The increasing prevalence of Leishmania strains resistant to sodium stibogluconate poses a significant threat to its therapeutic efficacy. nih.govplos.orgnih.gov Overcoming this resistance is a major focus of current research, with several promising strategies being explored in laboratory models.

One key approach involves the use of novel drug delivery systems. Liposomal formulations of sodium stibogluconate have shown considerable success in preclinical studies. plos.org Encapsulating the drug within liposomes, which are artificially prepared vesicles, can enhance its delivery to infected macrophages and potentially circumvent the parasite's resistance mechanisms, such as increased drug efflux. plos.orgtandfonline.comtandfonline.com Cationic liposomes, in particular, have demonstrated the ability to increase the intracellular accumulation of the drug in resistant parasites. plos.org

Another strategy focuses on modulating the host's immune response. A functional immune system is considered vital for the successful action of sodium stibogluconate. nih.gov Research has shown that the drug can augment cytokine responses, which are crucial for cell signaling in the immune system. aai.orgnih.gov Combining sodium stibogluconate with immunotherapy, such as CD47-SIRPα checkpoint blockade, has been shown to overcome the resistance of certain cancer cells to immune-mediated killing, suggesting a potential avenue for enhancing its anti-parasitic activity. nih.govresearchgate.netashpublications.org

Furthermore, researchers are investigating combination therapies. Pairing sodium stibogluconate with other antileishmanial drugs or compounds that can reverse resistance mechanisms is a promising area of study. For instance, the combination with allopurinol (B61711) has been used in some clinical settings, although with variable outcomes. mdpi.commedrxiv.org

Table 1: Investigational Strategies to Counter Sodium Stibogluconate Resistance

| Strategy | Approach | Key Findings in Research Models |

|---|---|---|

| Novel Drug Delivery | Encapsulation of Sodium Stibogluconate in liposomes. | Enhanced drug delivery to macrophages and increased intracellular accumulation in resistant parasites. plos.orgtandfonline.comtandfonline.com |

| Immunomodulation | Combination with immune checkpoint inhibitors (e.g., CD47-SIRPα blockade). | Overcomes resistance in some cancer cell models by enhancing immune cell-mediated killing. nih.govresearchgate.netashpublications.org |

| Combination Therapy | Use with other drugs like allopurinol. | Variable efficacy observed in clinical settings. mdpi.commedrxiv.org |

Exploration of Novel Research Applications and Therapeutic Potentials

Beyond its use in leishmaniasis, researchers are exploring the potential of sodium stibogluconate for other therapeutic applications, largely driven by its newly discovered molecular targets.

A significant area of investigation is its potential as an anti-cancer agent. drugbank.com Research has revealed that sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases (PTPs), such as SHP-1, SHP-2, and PTP1B. aai.orgnih.gov These enzymes are critical regulators of cell growth, differentiation, and signaling pathways that are often dysregulated in cancer. By inhibiting these phosphatases, sodium stibogluconate can augment cytokine responses and potentially inhibit tumor growth. aai.orgnih.gov Studies have also explored its use in overcoming resistance to anti-CD20 antibody therapy in B-cell lymphomas. nih.govresearchgate.netashpublications.org Additionally, it has been investigated as a potential inhibitor of uracil (B121893) DNA glycosylase in the context of prostate cancer. researchgate.net

The antiviral properties of sodium stibogluconate are also being examined. It has shown the ability to suppress the replication of the Hepatitis C virus in laboratory settings. researchgate.net These findings open up new avenues for repurposing this established drug for a wider range of diseases.

Development of Innovative Research Methodologies and Diagnostic Tools

Advancements in research methodologies are crucial for both understanding sodium stibogluconate and improving the diagnosis and monitoring of leishmaniasis.

Innovative drug screening platforms are being developed to identify new molecules that can either work in synergy with sodium stibogluconate or offer alternative treatment options. contagionlive.com One such approach combines fragment-based lead discovery with phenotypic screening to more rapidly identify effective compounds against Leishmania. contagionlive.com

In the realm of diagnostics, while traditional methods like microscopic examination and culture are still in use, there is a push for more rapid and field-friendly tools. Although not directly a methodology for sodium stibogluconate research, improved diagnostics are essential for guiding treatment decisions and managing resistance. The development of molecular assays and improved serological tests will be critical in this regard.

Furthermore, advanced analytical techniques are being employed to better characterize the chemical nature of sodium stibogluconate itself. The use of high-performance liquid chromatography (HPLC) combined with mass spectrometry has revealed that the drug is a complex mixture of polymeric antimony-gluconate complexes that degrade upon dilution. acs.org This improved understanding of its chemical composition is vital for comprehending its biological activity.

Integration of Systems Biology and Systems Parasitology in Research

To unravel the complex interactions between sodium stibogluconate, the Leishmania parasite, and the host, researchers are increasingly turning to systems biology and systems parasitology approaches. nih.gov These fields utilize high-throughput data (genomics, proteomics, metabolomics) and computational modeling to understand biological systems as a whole.

By applying these approaches, researchers aim to build comprehensive models of the parasite's metabolic and regulatory networks. nih.gov This can help to identify the precise molecular targets of sodium stibogluconate and the interconnected pathways that are affected by the drug. researchgate.net Systems-level analysis can also shed light on the multifaceted mechanisms of drug resistance, moving beyond single-gene explanations to understand the complex interplay of factors that contribute to treatment failure. nih.gov

Integrating data on the host's immune response with parasite-specific data will provide a more complete picture of the drug's effect in the context of infection. This holistic view is essential for developing more effective and targeted therapeutic strategies, potentially leading to the design of novel drugs or combination therapies that can overcome the current challenges associated with sodium stibogluconate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.